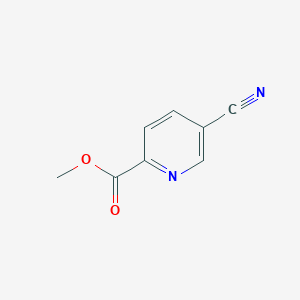

Methyl 5-cyanopyridine-2-carboxylate

Description

Methyl 5-cyanopyridine-2-carboxylate is a heterocyclic organic compound with the molecular formula C₈H₆N₂O₂ (calculated average mass: 162.15 g/mol). It features a pyridine ring substituted with a cyano (-CN) group at the 5-position and a methyl ester (-COOCH₃) at the 2-position. This compound is primarily utilized as a synthetic intermediate in medicinal and coordination chemistry. For instance, it serves as a precursor for the synthesis of 5-aminomethylpyridine-2-carboxylic acid via hydrogenation and subsequent hydrolysis .

Properties

IUPAC Name |

methyl 5-cyanopyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c1-12-8(11)7-3-2-6(4-9)5-10-7/h2-3,5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJZGQRSIPFDCJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90665268 | |

| Record name | Methyl 5-cyanopyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90665268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76196-66-2 | |

| Record name | Methyl 5-cyanopyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90665268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 5-cyanopyridine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-cyanopyridine-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of 5-cyanopyridine-2-carboxylic acid with methanol in the presence of a dehydrating agent such as sulfuric acid. The reaction typically proceeds under reflux conditions, resulting in the esterification of the carboxylic acid group to form the methyl ester.

Another method involves the use of a Suzuki–Miyaura coupling reaction, where a boronic acid derivative of 5-cyanopyridine-2-carboxylate is reacted with a methyl halide in the presence of a palladium catalyst and a base. This method is advantageous due to its mild reaction conditions and high functional group tolerance .

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification of the product is typically achieved through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-cyanopyridine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group or the nitrile group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions, often under basic or acidic conditions.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Primary amines or secondary amines.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

Methyl 5-cyanopyridine-2-carboxylate serves as a crucial building block in the synthesis of more complex organic molecules. Its utility in creating pharmaceuticals and agrochemicals is notable, as it can undergo various chemical transformations to yield diverse compounds.

2. Pharmaceuticals

The compound has been investigated for its potential biological activities, particularly in drug development. It acts as a precursor for synthesizing pharmacologically active compounds, with studies indicating its effectiveness against certain cancer cell lines. For instance, derivatives have shown significant antiproliferative activity, making them candidates for anticancer therapies.

3. Materials Science

In materials science, this compound is utilized to synthesize materials with specific properties, including polymers and coordination complexes. Its ability to form stable complexes enhances the performance of materials in various applications.

4. Catalysis

The compound can function as a ligand in catalytic reactions, improving the efficiency and selectivity of catalysts. Its unique functional groups allow it to participate in various catalytic processes, making it valuable in synthetic chemistry.

Recent research highlights the compound's potential as an anticancer agent:

- Anticancer Properties : this compound derivatives have demonstrated cytotoxic effects on various cancer cell lines, with GI50 values indicating effective concentrations for inhibiting cell growth.

Table 1: Antiproliferative Activity of Methyl 5-Cyanopyridine Derivatives

| Compound | GI50 (nM) | Cell Line | Reference |

|---|---|---|---|

| Methyl 5-CN-Pyr | 31 | MCF-7 | |

| Methyl 5-CN-Pyr | 35 | A549 | |

| Methyl 5-CN-Pyr | 42 | HCT116 |

Case Studies

Several case studies illustrate the efficacy of this compound:

1. Antiproliferative Effects Study : Research indicated that certain derivatives exhibited higher cytotoxicity compared to standard treatments like erlotinib against breast cancer cell lines.

2. Pharmacokinetic Profiles : Studies on related compounds showed favorable absorption characteristics and metabolic stability, suggesting their suitability for further therapeutic development.

Table 2: Pharmacokinetic Parameters

| Parameter | Value | Reference |

|---|---|---|

| Absorption Rate | High | |

| Metabolic Stability | Favorable | |

| Bioavailability | Moderate |

Mechanism of Action

The mechanism of action of methyl 5-cyanopyridine-2-carboxylate depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitrile and ester functional groups can participate in hydrogen bonding, electrostatic interactions, and covalent bonding with target molecules, influencing the compound’s biological activity.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

Key structural analogs of methyl 5-cyanopyridine-2-carboxylate include:

Key Observations :

- Substituent Effects: The cyano group (-CN) at position 5 in the target compound is strongly electron-withdrawing, enhancing reactivity in nucleophilic substitutions and metal coordination compared to chloro (-Cl) or trifluoromethyl (-CF₃) groups .

Physicochemical Properties

- Boiling Point: Ethyl 5-cyanopyridine-2-carboxylate has a boiling point of 333°C at 760 mmHg, suggesting higher thermal stability compared to the methyl ester analog due to increased molecular weight .

- Polarity: The cyano group increases polarity relative to methyl or trifluoromethyl substituents, impacting chromatographic behavior and solubility in polar solvents.

- pKa: Derivatives like methyl 6-(benzylamino)-5-cyano-2-methylpyridine-3-carboxylate exhibit a predicted pKa of 1.87, indicating moderate acidity influenced by the benzylamino group .

Biological Activity

Methyl 5-cyanopyridine-2-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound (C7H6N2O2) is characterized by a pyridine ring substituted with a cyano group and a carboxylate moiety. Its molecular structure contributes to its reactivity and biological interactions.

Biological Activities

1. Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of 5-cyanopyridine have shown significant antiproliferative activity against various cancer cell lines. The compound’s mechanism appears to involve the inhibition of key signaling pathways associated with tumor growth.

- Cell Viability Assays : In vitro assays indicated that this compound exhibits cytotoxic effects on cancer cells, with GI50 values indicating effective concentrations for inhibiting cell growth. For example, compounds related to this structure demonstrated GI50 values ranging from 29 nM to 78 nM against different cancer cell lines .

2. Mechanisms of Action

The biological activity of this compound may be attributed to its interaction with various molecular targets:

- Inhibition of Kinase Activity : Studies have explored the inhibition of specific kinases, such as Pim-1, which is implicated in cancer cell survival and proliferation. The compound's derivatives were synthesized and evaluated for their ability to inhibit Pim-1 kinase, showing promising results in reducing cell viability in cancer models .

- Signal Transduction Pathways : The compound has been linked to modulation of the ERK5 pathway, which is essential in regulating cellular responses to growth signals. Enhanced potency was observed in certain derivatives, suggesting structural modifications can significantly impact biological activity .

Case Studies

Several case studies illustrate the compound's efficacy:

- Study on Antiproliferative Effects : A study involving this compound derivatives reported that some compounds exhibited higher cytotoxicity compared to standard treatments like erlotinib, especially against breast cancer cell lines .

- Pharmacokinetic Profiles : Research into the pharmacokinetics of related compounds demonstrated favorable absorption characteristics and metabolic stability, making them suitable candidates for further development in therapeutic applications .

Table 1: Antiproliferative Activity of Methyl 5-Cyanopyridine Derivatives

| Compound | GI50 (nM) | Cell Line | Reference |

|---|---|---|---|

| Methyl 5-CN-Pyr | 31 | MCF-7 | |

| Methyl 5-CN-Pyr | 35 | A549 | |

| Methyl 5-CN-Pyr | 42 | HCT116 |

Table 2: Pharmacokinetic Parameters

Q & A

Q. Basic Safety Measures

- Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation/contact.

- Avoid dust generation; employ wet methods or closed systems during transfer .

- Store in airtight containers at 2–8°C, away from oxidizers .

Advanced Risk Mitigation

Conduct Ames tests or zebrafish embryo assays to preliminarily assess genotoxicity and developmental effects. For spills, use non-combustible absorbents (e.g., vermiculite) and avoid aqueous rinses to prevent environmental release . If chronic exposure occurs, monitor biomarkers like plasma cholinesterase activity .

How can researchers evaluate the ecological impact of this compound when persistence and toxicity data are unavailable?

Basic Environmental Assessment

Use quantitative structure-activity relationship (QSAR) models (e.g., EPI Suite) to predict biodegradation (BIOWIN scores) and bioaccumulation potential (log ). The compound’s high water solubility (due to ester and nitrile groups) suggests moderate mobility in soil .

Advanced Ecotoxicology Strategies

Perform microcosm studies with soil microbiota to measure half-life under aerobic/anaerobic conditions. Toxicity assays with Daphnia magna or Vibrio fischeri provide acute EC₅₀ values. For bioaccumulation, use radiolabeled -analogs in fish models .

What applications does this compound have in coordination chemistry, and how are its metal complexes characterized?

Basic Application

The compound acts as a bidentate ligand via its pyridyl nitrogen and carboxylate oxygen. For example, vanadium(IV) complexes exhibit octahedral geometry with bond distances of V–O ≈ 1.98 Å and V–N ≈ 2.34 Å, confirmed by XRD .

Advanced Research Directions

Study redox behavior via cyclic voltammetry (e.g., V/V transitions). Magnetic susceptibility measurements (SQUID) reveal spin states in transition metal complexes. DFT calculations can model ligand-field splitting energies and predict catalytic activity in oxidation reactions .

How can reaction failures (e.g., low yields, undesired byproducts) be systematically troubleshooted during synthesis?

Q. Basic Troubleshooting

- Low yields : Increase reaction time, optimize catalyst loading (e.g., 5–10 mol% Pd), or switch to microwave-assisted synthesis for faster kinetics.

- Byproducts : Use scavenger resins (e.g., QuadraSil MP for amine removal) or fractional distillation .

Advanced Root-Cause Analysis

Perform GC-MS or LC-HRMS to identify byproducts. Kinetic studies (e.g., variable-temperature NMR) can reveal intermediate stability. For example, competing hydrolysis of the nitrile group to amides may require anhydrous conditions or inert atmospheres .

What computational tools are effective for predicting the reactivity and electronic properties of this compound?

Q. Basic Computational Methods

- Gaussian or ORCA : Calculate HOMO/LUMO energies to assess electrophilicity.

- Molinspiration : Predict bioactivity scores for drug-discovery applications .

Advanced Modeling

Conduct ab initio molecular dynamics (AIMD) simulations to study solvation effects. Charge-density analysis (QTAIM) identifies critical non-covalent interactions (e.g., π-stacking in crystal packing) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.